molecular formula C9H6F2N2 B13000712 1-(2,4-Difluorophenyl)-1H-imidazole

1-(2,4-Difluorophenyl)-1H-imidazole

Cat. No.: B13000712
M. Wt: 180.15 g/mol
InChI Key: PUKJEUASBPFMHL-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2,4-difluorophenyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-methanol.

    Substitution: Formation of 1-(2-methoxy-4-fluorophenyl)-1H-imidazole.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly antifungal drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-1H-imidazole can be compared with other similar compounds, such as:

    Fluconazole: A widely used antifungal drug with a similar mechanism of action.

    Voriconazole: Another antifungal agent with enhanced potency and a broader spectrum of activity.

    Efinaconazole: A topical antifungal agent used to treat onychomycosis.

The uniqueness of this compound lies in its specific structural features and the presence of the 2,4-difluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

1-(2,4-difluorophenyl)imidazole

InChI

InChI=1S/C9H6F2N2/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H

InChI Key

PUKJEUASBPFMHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CN=C2

Origin of Product

United States

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